molecular formula C12H20N2O2S B8480080 4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide

4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide

Cat. No. B8480080
M. Wt: 256.37 g/mol
InChI Key: UHNHTKKMPMCVMS-UHFFFAOYSA-N
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Patent
US08536187B2

Procedure details

The reaction mixture of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (0.7176 g) and Pd/C (0.97 g) in 1N HCl/EtOH (1.5 ml 1N HCl in 15 ml EtOH) was stirred under H2 for 2 hours. Then 1N HCl (3 ml) was added to improve the reaction progress and it was stirred overnight. The reaction mixture was filtered through a pad of diatomaceous earth, washed with MeOH and concentrated to about 3 ml. The residue was diluted with H2O and lyophilized to give 0.8275 g 4-(aminomethyl)-N-tert-butyl-3-methylbenzenesulfonamide as white powder.
Quantity
0.7176 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.97 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[C:11]([CH3:17])[CH:10]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl>Cl.CCO.[Pd]>[NH2:16][CH2:15][C:12]1[CH:13]=[CH:14][C:9]([S:6]([NH:5][C:1]([CH3:3])([CH3:2])[CH3:4])(=[O:8])=[O:7])=[CH:10][C:11]=1[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0.7176 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C#N)C
Name
HCl EtOH
Quantity
1.5 mL
Type
solvent
Smiles
Cl.CCO
Name
Quantity
0.97 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 3 ml
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8275 g
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.